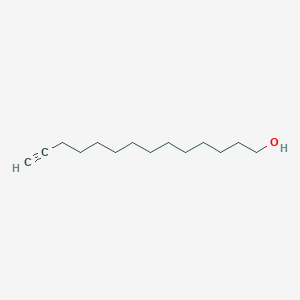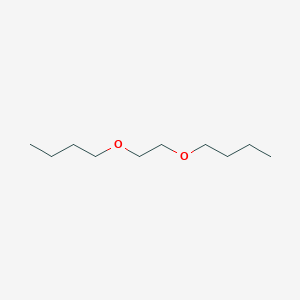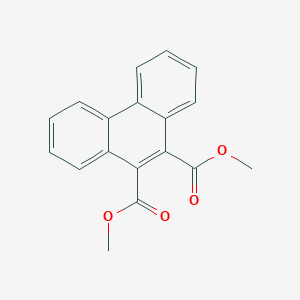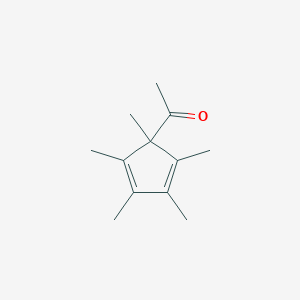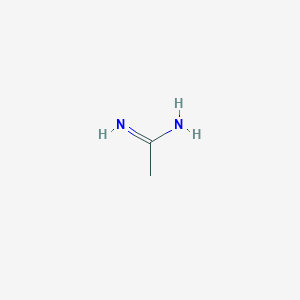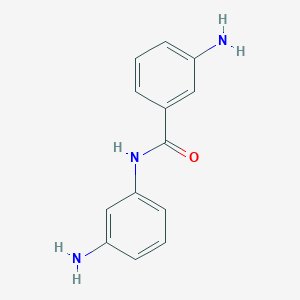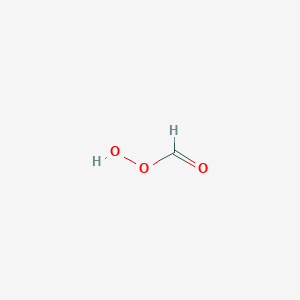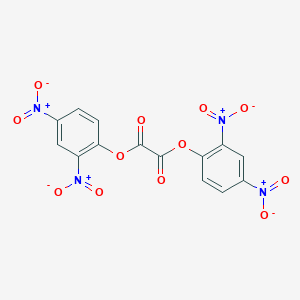
双(2,4-二硝基苯基)草酸酯
描述
Bis(2,4-dinitrophenyl) oxalate is an organic compound known for its chemiluminescent properties. It is commonly used in glow sticks and other chemiluminescent devices. The compound is a light yellow powder with the molecular formula C14H6N4O12 and a molecular weight of 422.22 g/mol
科学研究应用
Bis(2,4-dinitrophenyl) oxalate is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:
Chemistry: Used as a chemiluminescent reagent in analytical chemistry for the detection of various compounds.
Biology: Employed in bioassays and imaging techniques to detect biological molecules and processes.
Medicine: Utilized in diagnostic tests and imaging to visualize biological samples.
作用机制
Target of Action
Bis(2,4-dinitrophenyl) oxalate primarily targets hydrogen peroxide in its action . Hydrogen peroxide is a common compound in many biological systems and is involved in various biochemical reactions.
Mode of Action
The interaction of Bis(2,4-dinitrophenyl) oxalate with its target involves a chemiluminescence reaction . Specifically, Bis(2,4-dinitrophenyl) oxalate is oxidized by hydrogen peroxide, producing a high-energy intermediate . This intermediate can then transfer energy to a fluorescent dye, causing it to emit light .
Biochemical Pathways
The primary biochemical pathway affected by Bis(2,4-dinitrophenyl) oxalate is the chemiluminescence pathway . The energy transfer that occurs during the oxidation of Bis(2,4-dinitrophenyl) oxalate by hydrogen peroxide results in the emission of light, a process known as chemiluminescence .
Result of Action
The primary result of the action of Bis(2,4-dinitrophenyl) oxalate is the emission of light . This light emission is the basis for its use in glow sticks and other applications that require chemiluminescence .
Action Environment
The action of Bis(2,4-dinitrophenyl) oxalate is influenced by several environmental factors. For instance, the presence of a polycyclic aromatic hydrocarbon can enhance the chemiluminescence produced in the oxidation of Bis(2,4-dinitrophenyl) oxalate by hydrogen peroxide
生化分析
Biochemical Properties
The role of Bis(2,4-dinitrophenyl) oxalate in biochemical reactions is primarily as a chemiluminescence reagent . Chemiluminescence is produced in the oxidation of Bis(2,4-dinitrophenyl) oxalate by hydrogen peroxide in the presence of a polycyclic aromatic hydrocarbon
Cellular Effects
As a chemiluminescence reagent, it is primarily used in laboratory settings rather than in biological systems .
Molecular Mechanism
The molecular mechanism of Bis(2,4-dinitrophenyl) oxalate involves the production of chemiluminescence during its oxidation by hydrogen peroxide in the presence of a polycyclic aromatic hydrocarbon . The kinetics of this reaction have been investigated using the stopped-flow technique .
准备方法
Synthetic Routes and Reaction Conditions: Bis(2,4-dinitrophenyl) oxalate can be synthesized through the esterification of oxalic acid with 2,4-dinitrophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, the production of bis(2,4-dinitrophenyl) oxalate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: Bis(2,4-dinitrophenyl) oxalate primarily undergoes chemiluminescent reactions. When it reacts with hydrogen peroxide in the presence of a fluorescent dye, it produces light through the formation of 1,2-dioxetanedione, which decomposes to release energy in the form of visible light .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is the most common oxidizing agent used in the chemiluminescent reaction of bis(2,4-dinitrophenyl) oxalate.
Catalysts: Imidazole and other nitrogen-containing bases are often used as catalysts to enhance the reaction rate.
Major Products: The major product of the chemiluminescent reaction is 1,2-dioxetanedione, which decomposes to carbon dioxide and releases energy as light.
相似化合物的比较
Bis(2,4-dinitrophenyl) oxalate is similar to other oxalate esters used in chemiluminescent reactions, such as:
Bis(2,4,6-trichlorophenyl) oxalate (TCPO): Known for its higher stability and longer-lasting chemiluminescence.
Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate (CPPO): Used in glow sticks for its bright and long-lasting light.
Uniqueness: Bis(2,4-dinitrophenyl) oxalate is unique due to its specific chemiluminescent properties and its ability to produce a bright and immediate light upon reaction with hydrogen peroxide. This makes it particularly useful in applications requiring quick and intense light production.
属性
IUPAC Name |
bis(2,4-dinitrophenyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZOGAWUNMFXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167934 | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16536-30-4 | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16536-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,4-DINITROPHENYL) OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B91495.png)

